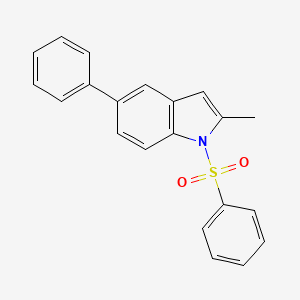![molecular formula C10H5NO4 B8543601 7-Nitro-[1,2]naphthoquinone](/img/structure/B8543601.png)
7-Nitro-[1,2]naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitro-[1,2]naphthoquinone: is an organic compound belonging to the class of naphthoquinones, which are known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 7th position and two ketone groups at the 1st and 2nd positions on the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-[1,2]naphthoquinone typically involves the nitration of 1,2-naphthoquinone. One common method is the reaction of 1,2-naphthoquinone with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7th position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of nitric acid, reaction temperature, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Nitro-[1,2]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of higher-order quinones.
Reduction: Formation of 7-amino-1,2-naphthoquinone.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 7-Nitro-[1,2]naphthoquinone is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the preparation of pyrazole-fused quinones and other nitrogen-containing heterocycles .
Biology: The compound has been studied for its potential as an antimicrobial agent. It exhibits activity against a range of bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: Research has shown that this compound possesses anticancer properties. It has been found to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Industry: In the industrial sector, this compound is used as a dye intermediate and in the production of pigments due to its vibrant color properties .
Mécanisme D'action
The mechanism of action of 7-Nitro-[1,2]naphthoquinone involves its ability to generate reactive oxygen species (ROS) upon entering the cell. These ROS cause oxidative stress, leading to cellular damage and apoptosis. The compound targets various molecular pathways, including the mitochondrial pathway, leading to the activation of caspases and subsequent cell death . Additionally, it can inhibit key enzymes involved in cell proliferation, further contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
1,2-Naphthoquinone: Similar in structure but lacks the nitro group, leading to different reactivity and biological activity.
1,4-Naphthoquinone: An isomer with the quinone groups at different positions, known for its own set of biological activities.
2,3-Dichloro-1,4-naphthoquinone: Another derivative with different substituents, used in various chemical applications.
Uniqueness: 7-Nitro-[1,2]naphthoquinone is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and biological activity compared to other naphthoquinones. This modification enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H5NO4 |
|---|---|
Poids moléculaire |
203.15 g/mol |
Nom IUPAC |
7-nitronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H5NO4/c12-9-4-2-6-1-3-7(11(14)15)5-8(6)10(9)13/h1-5H |
Clé InChI |
CHGRLGUYJLNMEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=O)C2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(1H-imidazol-4-yl)-ethyl]-6-methyl-pyridine](/img/structure/B8543521.png)
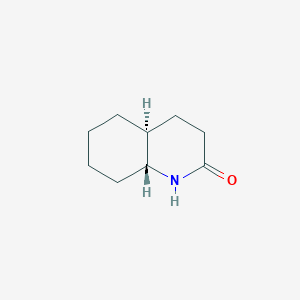

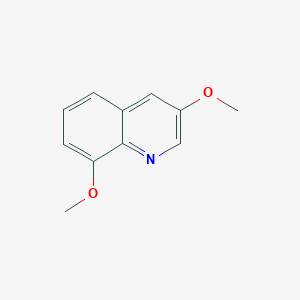
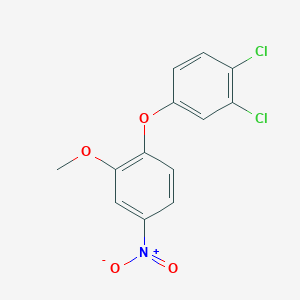
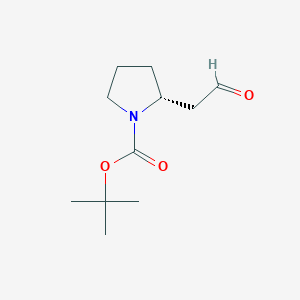
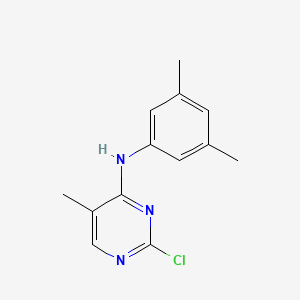
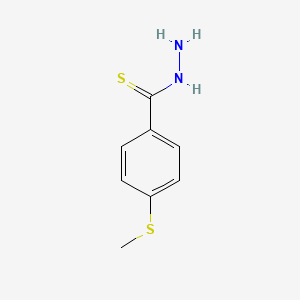
![N-phenyl-6-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8543578.png)
![5-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}thiophene-2-carboxylic acid](/img/structure/B8543584.png)
![N-[5-(6-imidazol-1-ylpyridin-2-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8543590.png)
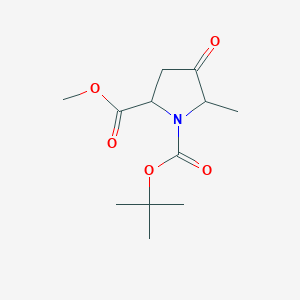
![4-Chloro-5-phenylfuro[2,3-d]pyrimidine](/img/structure/B8543604.png)
